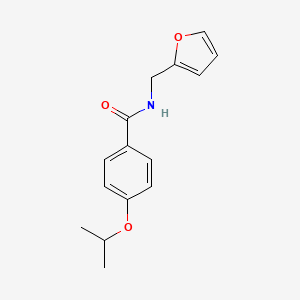

N-(furan-2-ylmethyl)-4-isopropoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-2-ylmethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Compounds targeting egfr typically affect pathways related to cell growth and differentiation .

Pharmacokinetics

It’s worth noting that a propargylamine compound with pro-cognitive properties, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was found to be stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the metabolism of N-(furan-2-ylmethyl)-4-isopropoxybenzamide could potentially vary between species.

Result of Action

Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar furan derivatives has been successfully carried out under microwave-assisted conditions , suggesting that the synthesis environment can play a role in the production of these compounds.

Biologische Aktivität

N-(furan-2-ylmethyl)-4-isopropoxybenzamide is a compound that has garnered attention due to its potential biological activities. The furan moiety is known for its diverse pharmacological properties, making derivatives of this structure interesting candidates for drug development. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with isopropoxybenzoyl chloride under basic conditions. The reaction pathway can be summarized as follows:

- Preparation of the furan derivative : Furan is reacted with an appropriate alkyl halide to form the furan-2-ylmethyl intermediate.

- Acylation : The furan derivative is then acylated using 4-isopropoxybenzoic acid or its derivative to yield this compound.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.001 mg/L to 1.0 mg/L, indicating potent activity.

Table 1: Antimicrobial Activity of Related Furan Derivatives

| Compound Name | MIC (mg/L) | Target Pathogen |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | 0.001 | Salmonella typhi |

| 0.01 | Escherichia coli | |

| 1.0 | Staphylococcus aureus | |

| This compound | TBD | TBD |

Cytotoxicity Studies

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2 . These studies typically employ assays like MTT or XTT to assess cell viability post-treatment.

Case Studies

A notable case study involved the screening of various furan derivatives for their inhibitory effects on SARS-CoV-2 main protease (Mpro). While this compound was not directly tested, structurally similar compounds demonstrated promising inhibitory activity with IC50 values in the low micromolar range . This suggests that further exploration of this compound could yield valuable insights into its antiviral potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the furan ring and the benzamide moiety can significantly influence potency and selectivity against target pathogens. For example, substituting different alkoxy groups or altering the position of functional groups on the benzene ring can enhance antimicrobial efficacy .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(furan-2-ylmethyl)-4-isopropoxybenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Biology

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity : Studies have shown that furan-containing compounds can exhibit significant antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.

- Antitumor Properties : Research indicates that derivatives of this compound demonstrate cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been tested against lung cancer cell lines (A549, HCC827) and showed moderate to high inhibition of cell proliferation .

Medicine

This compound has been explored for its therapeutic potential:

- Glucokinase Activation : This compound acts as a glucokinase activator, which plays a crucial role in glucose metabolism. Its activation can enhance insulin secretion and improve glycemic control in diabetic patients.

- COVID-19 Research : Similar furan derivatives have been identified as inhibitors of SARS-CoV-2 main protease (M pro), suggesting a potential application in antiviral drug development .

Case Study 1: Antidiabetic Effects

In vitro studies demonstrated that compounds similar to this compound significantly enhanced insulin secretion from pancreatic β-cells when stimulated by glucose. This effect indicates the potential for developing new treatments for diabetes based on this compound's mechanism of action.

Case Study 2: Antitumor Activity

A study evaluated the cytotoxic effects of furan-based derivatives against breast cancer cells (MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents . The mechanism involved apoptosis induction through mitochondrial pathways, supported by increased levels of pro-apoptotic proteins such as p53 and Bax.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSGNEDETWXMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.